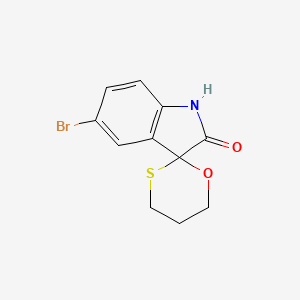
Copper(2+), (1,2-ethanediamine-kappaN,kappaN')(1,2-propanediamine-kappaN,kappaN')-, bis(bis(cyano-kappaC)aurate(1-))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is a coordination complex that features a central copper ion coordinated by ethylenediamine and propane-1,2-diamine ligands, with two di(cyano-C)aurate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] typically involves the reaction of copper salts with ethylenediamine and propane-1,2-diamine in the presence of gold cyanide complexes. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: The copper center in the compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of suitable oxidizing or reducing agents.
Substitution: The ligands coordinated to the copper ion can be substituted by other ligands, leading to the formation of new coordination complexes.
Complexation: The compound can form additional complexes with other metal ions or ligands, potentially altering its properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various amines, phosphines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper center may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is studied for its coordination chemistry and potential as a catalyst in various reactions. Its unique structure allows for interesting interactions with other molecules, making it a valuable compound for research in inorganic and organometallic chemistry.
Biology and Medicine
While specific biological and medical applications of this compound are not well-documented, coordination complexes with similar structures have been explored for their potential as therapeutic agents, particularly in cancer treatment. The ability of such complexes to interact with biological molecules and inhibit specific enzymes or pathways makes them promising candidates for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or nanomaterials. Its unique properties may also make it suitable for use in sensors or as a component in electronic devices.
Mécanisme D'action
The mechanism by which (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] exerts its effects is primarily through its coordination chemistry. The copper center can interact with various molecules, facilitating redox reactions or forming new complexes. The gold cyanide components may also play a role in the compound’s reactivity and interactions with other species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)argentate]: Similar structure but with silver instead of gold.
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)nickel bis[di(cyano-C)aurate]: Similar structure but with nickel instead of copper.
(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)cobalt bis[di(cyano-C)aurate]: Similar structure but with cobalt instead of copper.
Uniqueness
The uniqueness of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] lies in its specific combination of ligands and metal centers, which confer distinct chemical and physical properties. The presence of both copper and gold in the complex allows for unique interactions and reactivity that are not observed in similar compounds with different metal centers.
Propriétés
Numéro CAS |
67906-20-1 |
|---|---|
Formule moléculaire |
C9H18Au2CuN8 |
Poids moléculaire |
695.77 g/mol |
Nom IUPAC |
copper;ethane-1,2-diamine;gold(1+);propane-1,2-diamine;tetracyanide |
InChI |
InChI=1S/C3H10N2.C2H8N2.4CN.2Au.Cu/c1-3(5)2-4;3-1-2-4;4*1-2;;;/h3H,2,4-5H2,1H3;1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
Clé InChI |
OLZODCSRNZOYMP-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.[Cu+2].[Au+].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





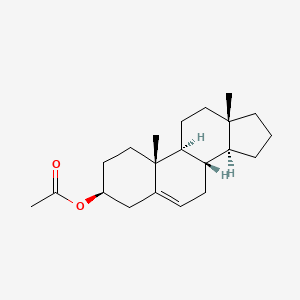
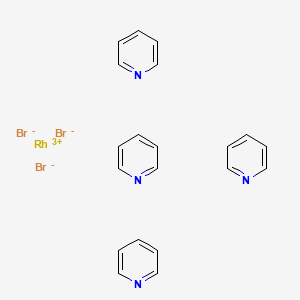


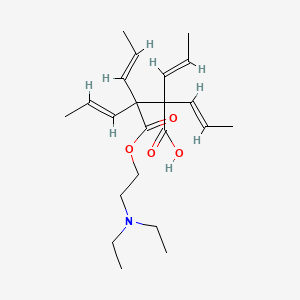
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
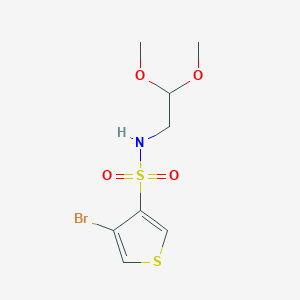
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
